N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide involves several steps The synthetic route typically includes the reaction of 2,3-dimethylphenylamine with a suitable carboxylic acid derivative to form an amide bondThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research has indicated that this compound may possess anticancer properties by inhibiting mitosis in cancer cells. .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitosis in cancer cells by interfering with the mitotic spindle formation. Additionally, the compound can modulate autophagy and mTORC1 activity, which are crucial pathways in cancer cell survival and proliferation .
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide can be compared with other benzamide derivatives, such as:
N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound also belongs to the benzamide class and has similar applications in research and industry.
2-amino-N-(2,3-dimethylphenyl)benzamide: Known for its use in biological studies and potential therapeutic applications.
Mefenamic acid: A well-known non-steroidal anti-inflammatory drug (NSAID) that shares structural similarities with the compound .
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-14-7-5-9-18(16(14)3)23-21(27)13-26-12-11-20(25-26)22(28)24-19-10-6-8-15(2)17(19)4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
MWZDYVOSCSXNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC(=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Origin of Product |
United States |
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